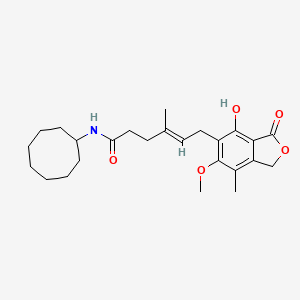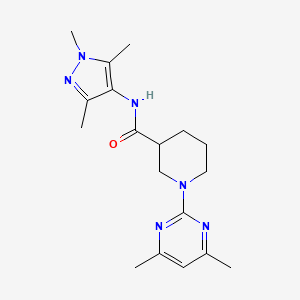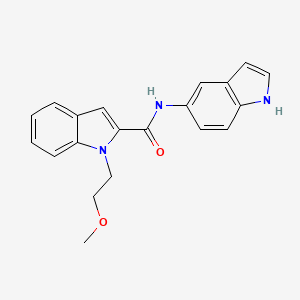![molecular formula C22H18N4O3S B10993879 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B10993879.png)
3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines isoindoloquinazoline and thiazole moieties, making it a subject of interest for chemists and biologists alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the isoindoloquinazoline core, followed by the introduction of the thiazole ring. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound’s unique structure makes it valuable for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide
- 3-(3,4-dihydroxyphenyl)-5,6-dihydroimidazo(2,1-b)thiazole hydrochloride
- Methyl 3,11-dioxo-5-beta-androstane-17-beta-carboxylate
Uniqueness
Compared to similar compounds, 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide stands out due to its unique combination of isoindoloquinazoline and thiazole moieties. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H18N4O3S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C22H18N4O3S/c1-13-12-23-22(30-13)24-18(27)10-11-25-19-14-6-2-3-7-15(14)21(29)26(19)17-9-5-4-8-16(17)20(25)28/h2-9,12,19H,10-11H2,1H3,(H,23,24,27) |
InChI Key |
PNWQOKAOIRZUBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[(5-bromofuran-2-yl)carbonyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide](/img/structure/B10993796.png)
![methyl 2-{[3-(5-methoxy-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B10993800.png)

![5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethoxy)phenyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10993817.png)

![N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B10993823.png)
![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(2E)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10993829.png)


![N-(4-bromo-2-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10993851.png)

![1-acetyl-5'-methyl-10'-propyl-8'H-spiro[piperidine-4,2'-pyrano[2,3-f]chromene]-4',8'(3'H)-dione](/img/structure/B10993856.png)
![methyl N-{[2-(thiomorpholin-4-ylcarbonyl)phenyl]carbamoyl}glycinate](/img/structure/B10993858.png)

